Umifenovir-d6 (hydrochloride)

Description

Historical Context of Umifenovir (Arbidol) in Antiviral Drug Discovery

Umifenovir, also known as Arbidol, is a synthetic antiviral compound developed approximately three decades ago. microbiologyresearch.org It was first licensed for the prophylaxis and treatment of influenza A and B infections in Russia and later in China. mdpi.compreprints.orgnih.gov The scientific interest in Umifenovir grew due to its characterization as a broad-spectrum antiviral with activity against a wide range of both enveloped and non-enveloped viruses. microbiologyresearch.orgmdpi.commedchemexpress.com Research has shown that its predominant mode of action involves the inhibition of membrane fusion between a virus and a host cell, a critical step in viral entry. mdpi.commedchemexpress.com This activity has made it a subject of research for its potential against various viruses. nih.gov

Rationale for Deuterated Analogue Synthesis in Pharmaceutical and Bioanalytical Research

The substitution of hydrogen atoms with their stable, heavy isotope, deuterium (B1214612), is a deliberate strategy in pharmaceutical science known as deuteration. nih.gov This subtle structural modification, which creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, does not typically alter a molecule's primary biological activity but can significantly affect its metabolic profile. nih.govtandfonline.com This "kinetic isotope effect" is harnessed for several key research applications. acs.org

Deuterium-labeled compounds serve as powerful tracers for elucidating the metabolic fate of a drug. nih.govsimsonpharma.com By introducing a deuterated version of a drug into a biological system, researchers can track how the molecule is absorbed, distributed, metabolized, and excreted (ADME). simsonpharma.commusechem.com The stronger C-D bond can slow down metabolic reactions at the site of deuteration, particularly those mediated by enzymes like cytochrome P450. juniperpublishers.com This allows for a more detailed investigation of metabolic pathways and can help in the identification of various metabolites, as the labeled compound and its metabolic products can be distinguished from their endogenous or non-labeled counterparts by mass spectrometry. musechem.comjuniperpublishers.com

One of the most critical applications of deuterated analogues is their use as internal standards in quantitative bioanalysis. scispace.comnih.govresearchgate.net In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to a biological sample (e.g., plasma or urine) before processing. researchgate.netresearchgate.net

Stable isotopically labeled (SIL) compounds are considered the gold standard for this purpose because they have nearly identical chemical and physical properties to the analyte (the substance being measured). scispace.comnih.gov They co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. scispace.com This allows the internal standard to accurately correct for variations and potential loss of the analyte during sample extraction, handling, and analysis. researchgate.netresearchgate.net The use of a deuterated internal standard like Umifenovir-d6 significantly improves the accuracy, precision, and robustness of methods designed to quantify its non-labeled counterpart, Umifenovir. researchgate.netresearchgate.net

Significance of Umifenovir-d6 (hydrochloride) as a Research Tool

Umifenovir-d6 (hydrochloride) is the deuterium-labeled analogue of Umifenovir hydrochloride. medchemexpress.commedchemexpress.com Its primary significance lies in its role as a specialized research tool, specifically as an internal standard for the quantification of Umifenovir. caymanchem.comcaymanchem.combiomol.com When researchers need to measure the exact concentration of Umifenovir in biological matrices for pharmacokinetic studies, they utilize Umifenovir-d6 (hydrochloride) in their analytical methods, typically GC-MS or LC-MS. caymanchem.comcaymanchem.com By adding a precise amount of Umifenovir-d6 to the sample, scientists can reliably determine the levels of the therapeutic drug, ensuring the data from these research studies are accurate and reproducible. caymanchem.com

Data Tables

Chemical Properties of Umifenovir-d6 (hydrochloride)

| Property | Value | Source(s) |

| CAS Number | 2928218-29-3 | medchemexpress.comcaymanchem.comprobes-drugs.org |

| Molecular Formula | C22H19D6BrN2O3S • HCl | caymanchem.com |

| Molecular Weight | 519.91 | medchemexpress.comcaymanchem.com |

| Purity | ≥98% (Umifenovir) | caymanchem.com |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d6) | caymanchem.com |

| Form | Solid | caymanchem.com |

Summary of Research Applications for Deuterated Analogues

| Application Area | Description | Key Benefits | Source(s) |

| Metabolic Fate Studies | Use as a tracer to follow the absorption, distribution, metabolism, and excretion (ADME) of a drug. | Allows for tracking of molecular pathways; helps in identifying and quantifying metabolites. | nih.govsimsonpharma.commusechem.comjuniperpublishers.com |

| Quantitative Bioanalysis | Use as an internal standard in analytical methods like LC-MS to measure the concentration of the non-labeled drug. | Improves accuracy, precision, and reliability of quantitative results by correcting for analytical variability. | scispace.comnih.govresearchgate.netresearchgate.netnih.gov |

| Pharmacokinetic (PK) Studies | Application of quantitative bioanalysis to determine how a drug's concentration changes over time in the body. | Enables accurate characterization of a drug's PK profile. | medchemexpress.commedchemexpress.com |

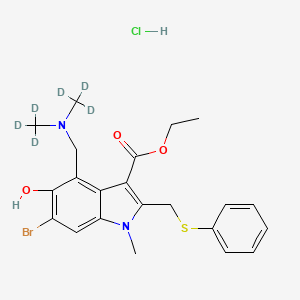

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H26BrClN2O3S |

|---|---|

Molecular Weight |

519.9 g/mol |

IUPAC Name |

ethyl 4-[[bis(trideuteriomethyl)amino]methyl]-6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C22H25BrN2O3S.ClH/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;/h6-11,26H,5,12-13H2,1-4H3;1H/i2D3,3D3; |

InChI Key |

OMZHXQXQJGCSKN-HVTBMTIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C2C(=CC(=C1O)Br)N(C(=C2C(=O)OCC)CSC3=CC=CC=C3)C)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling Approaches

Synthetic Routes to Umifenovir Core Structure

The core structure of Umifenovir is a functionalized indole (B1671886) ring system. The synthesis of this core and its analogues typically begins with a substituted indole derivative, which is then elaborated through a series of chemical reactions. A common starting material is ethyl 5-hydroxy-2-methylindole-3-carboxylate. nih.gov

The general synthetic sequence involves several key steps:

Protection of Functional Groups : The phenolic hydroxyl group on the indole ring is often protected to prevent unwanted side reactions in subsequent steps. This is commonly achieved by acetylation using acetic anhydride and pyridine. nih.gov

N-Alkylation : The nitrogen atom of the indole ring is alkylated, typically through N-methylation. nih.gov

Halogenation : A crucial step is the introduction of a halogen, usually bromine, at specific positions on the molecule. For instance, N-bromosuccinimide (NBS) can be used as a bromine source, often with a radical initiator like benzoyl peroxide (BPO), to achieve bromination. nih.govresearchgate.net

Side Chain Introduction : The characteristic amino side chain is introduced via a Mannich-type reaction. This involves reacting the indole intermediate with formaldehyde and a secondary amine (like dimethylamine) in the presence of an acid, such as acetic acid. researchgate.net

Final Modifications : Further reactions can be carried out to introduce other functional groups, such as a sulfide linkage, by reacting a brominated intermediate with a thiol in the presence of a base. researchgate.net

Retrosynthetic software has also been utilized to explore and propose alternative synthetic pathways to Umifenovir, aiming to identify different starting materials and potentially more efficient routes to relieve stress on existing chemical supply chains. researchgate.net

Table 1: Key Reactions in the Synthesis of the Umifenovir Core

| Step | Reaction Type | Common Reagents | Purpose |

|---|---|---|---|

| 1 | Protection | Acetic anhydride, pyridine | Protects the phenolic hydroxyl group. nih.gov |

| 2 | N-Alkylation | Iodomethane, sodium hydride | Adds a methyl group to the indole nitrogen. researchgate.net |

| 3 | Bromination | N-bromosuccinimide (NBS), benzoyl peroxide (BPO) | Introduces bromine atoms for further functionalization. nih.govresearchgate.net |

| 4 | Side Chain Addition | Formaldehyde, secondary amine, acetic acid | Installs the aminomethyl side chain at the 4-position. researchgate.net |

Specific Synthesis of Umifenovir-d6 (hydrochloride)

Umifenovir-d6 is a stable isotope-labeled version of Umifenovir where six hydrogen atoms are replaced by deuterium (B1214612) atoms. This labeling is typically on the two methyl groups of the dimethylamino moiety [(CD₃)₂N-]. Such labeled compounds are invaluable as internal standards for quantitative analysis in mass spectrometry-based bioanalytical methods, allowing for precise measurement in complex biological matrices.

The synthesis of deuterated compounds can be achieved through several methods, including starting with commercially available deuterated precursors or using isotope exchange reactions. researchgate.net For Umifenovir-d6, the most direct approach involves incorporating the deuterated N,N-dimethylaminoethyl side chain during the synthesis.

This is typically accomplished during the Mannich reaction step. Instead of using standard dimethylamine, a deuterated version, dimethylamine-d6, is used as a precursor. This reagent reacts with the indole core and formaldehyde to introduce the fully deuterated dimethylaminomethyl group at the desired position on the indole ring. The final step involves converting the resulting deuterated base into its hydrochloride salt.

General approaches for introducing deuterium into organic molecules include:

Stepwise Synthesis : Building the molecule from commercially available deuterated starting materials (e.g., CD₃I, D₆-acetone). researchgate.net

Hydrogen Isotope Exchange (HIE) : Replacing existing hydrogen atoms with deuterium. This can be catalyzed by acids, bases, or metals and often uses deuterium oxide (D₂O) as the deuterium source. researchgate.netrsc.org While effective, HIE can sometimes lack regioselectivity, making the use of deuterated precursors a more controlled method for specific labeling. acs.org

Reductive Deuteration : Using deuterium-donating reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium while reducing functional groups like carbonyls or alkenes. researchgate.net

Table 2: Common Deuteration Reagents and Their Applications

| Reagent | Formula | Typical Application |

|---|---|---|

| Deuterium Oxide | D₂O | Source for H/D exchange reactions, often with a catalyst. google.comnih.gov |

| Methyl-d3 Iodide | CD₃I | Used for introducing a trideuteromethyl group via alkylation. researchgate.net |

| Sodium Borodeuteride | NaBD₄ | Reductive deuteration of carbonyl compounds. researchgate.net |

| Dimethylamine-d6 | (CD₃)₂NH | Precursor for synthesizing molecules with a deuterated dimethylamino group. |

The utility of a deuterated standard is highly dependent on its isotopic purity and stability.

Isotopic Purity : This refers to the percentage of the compound that contains the desired isotopic label. isotope.com For Umifenovir-d6, high isotopic purity means a very high proportion of the molecules are the D6 species, with minimal amounts of D0 to D5 species. isotope.com Inadequate isotopic purity can compromise the accuracy of quantitative assays. cerilliant.com Isotopic purity is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net ESI-HRMS is a particularly powerful technique as it can resolve the different isotopolog ions (D₀-Dₙ) and allow for precise calculation of purity. nih.govresearchgate.net

Stability : The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This inherent stability ensures that the deuterium label is not easily lost through chemical exchange under typical experimental or physiological conditions. However, consideration must be given to the potential for H/D exchange during the synthesis itself, especially under strongly acidic or basic conditions, which could lower the final isotopic purity. cerilliant.com The choice of synthetic route and purification methods is critical to minimize such exchanges. cerilliant.com

Table 3: Methods for Assessing Isotopic Purity

| Method | Principle | Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Separates ions based on their precise mass-to-charge ratio, allowing differentiation of isotopologs. researchgate.net | High sensitivity, rapid analysis, low sample consumption. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the presence and environment of specific nuclei. Absence of ¹H NMR signals and presence of ²H NMR signals confirms deuteration. | Provides structural information and location of labels. |

Derivatization and Structural Analogue Synthesis for Research Purposes

The synthesis of structural analogues of Umifenovir is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop compounds with improved properties. nih.gov Research efforts focus on modifying various parts of the Umifenovir molecule to enhance antiviral efficacy, broaden the spectrum of activity, or reduce potential toxicity. nih.govresearchgate.net

Key areas of derivatization include:

Indole Ring Substituents : Modifications at the 2-, 4-, 5-, and 6-positions of the indole core have been explored. For example, replacing the sulfide-containing side chain at the 2-position with other groups can influence activity and toxicity. nih.govresearchgate.net

Phenyl Group Modifications : Altering the substituents on the phenyl group of the thioether side chain can affect the compound's biological activity. nih.gov

Conformationally Restricted Analogues : Introducing rigid structural elements, such as a cyclopropyl ring in place of the more flexible thioether linkage, has been investigated to fix the relative positions of the indole and phenyl rings. bohrium.comnih.gov This helps in understanding the optimal three-dimensional structure required for interaction with biological targets. nih.gov

These synthetic efforts have led to the creation of a wide range of Umifenovir analogues that have been evaluated for their potential as antiviral agents against various viruses, including SARS-CoV-2. nih.govnih.gov

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| Umifenovir |

| Umifenovir-d6 (hydrochloride) |

| Ethyl 5-hydroxy-2-methylindole-3-carboxylate |

| Acetic anhydride |

| Pyridine |

| N-bromosuccinimide (NBS) |

| Benzoyl peroxide (BPO) |

| Formaldehyde |

| Dimethylamine |

| Dimethylamine-d6 |

| Deuterium oxide |

| Methyl-d3 iodide |

| Sodium borodeuteride |

Molecular and Cellular Mechanisms of Antiviral Action Preclinical Focus

Viral Entry Inhibition Mechanisms

Umifenovir's ability to thwart viral infection at its earliest point is a key feature of its antiviral profile. It employs a multi-pronged approach to prevent viruses from successfully entering and infecting host cells. nih.gov This includes disrupting the critical process of membrane fusion, directly interacting with key viral surface proteins, and impeding the attachment and subsequent internalization of viral particles. drugbank.comnih.gov

A predominant mechanism of Umifenovir is the inhibition of membrane fusion between the viral envelope and the host cell membrane. wikipedia.orgbiorxiv.org This action effectively prevents the viral genome from being released into the cytoplasm, a necessary step for replication. pnas.org The compound achieves this by intercalating into membrane lipids, which disrupts the fusion process not only at the plasma membrane but also with the membranes of endosomes, where many viruses enter the cell. mdpi.comumt.edu.pkpreprints.orgresearchgate.net By preventing the pH-induced conformational changes required for fusion, particularly within the acidic environment of the endosome, Umifenovir halts the infection process before it can begin. mdpi.com

Umifenovir directly targets the viral glycoproteins responsible for mediating fusion. In the case of the influenza virus, it interacts specifically with hemagglutinin (HA). biorxiv.orgmdpi.compreprints.org Crystal structure analysis has revealed that Umifenovir binds within a hydrophobic cavity at the interface of HA protomers in the stem region. pnas.org This binding stabilizes the prefusion conformation of HA, preventing the low pH-triggered structural rearrangement that is essential for membrane fusion. pnas.orgmdpi.com

A similar mechanism has been proposed for its action against coronaviruses. The spike (S) protein of SARS-CoV-2 shares structural similarities with the HA of the influenza virus. biorxiv.org Computational and in silico studies suggest that Umifenovir binds to the S2 subunit of the spike protein, which is critical for fusion. mdpi.comacs.org This interaction is thought to induce structural rigidity and inhibit the fusogenic changes in the spike protein, thereby blocking the fusion of the viral membrane with the host cell membrane. biorxiv.orgmdpi.com It has also been suggested that Umifenovir can impede the trimerization of the spike glycoprotein (B1211001), further hindering its function. mdpi.com

Beyond fusion inhibition, Umifenovir also interferes with the initial steps of viral attachment and internalization. drugbank.comnih.gov It is thought to inhibit the contact and adhesion of the viral lipid envelope to the host cell. uspharmacist.com Some studies indicate that Umifenovir can interfere with clathrin-mediated endocytosis and intracellular trafficking, which are common pathways for viral entry. drugbank.com Research on SARS-CoV-2 has shown that inhibitors can block viral attachment and internalization, and Umifenovir is considered to act on these early stages of the viral life cycle. researchgate.net

| Mechanism | Target Virus/Component | Observed Effect | References |

|---|---|---|---|

| Inhibition of Membrane Fusion | Enveloped Viruses (general) | Prevents fusion of viral and host cell membranes by intercalating into lipids and disrupting the process in endosomes. | wikipedia.orgbiorxiv.orgmdpi.comumt.edu.pkpreprints.orgresearchgate.net |

| Interaction with Hemagglutinin (HA) | Influenza Virus | Binds to a hydrophobic cavity in the HA stem, stabilizing its prefusion state and preventing pH-mediated conformational changes. | pnas.orgmdpi.compreprints.org |

| Interaction with Spike (S) Protein | Coronaviruses (e.g., SARS-CoV-2) | Binds to the S2 fusion subunit, inducing rigidity and blocking fusogenic changes. May also impede S protein trimerization. | biorxiv.orgmdpi.comacs.org |

| Blocking Attachment/Internalization | Various Viruses | Inhibits contact and adhesion of the virus to the host cell; may interfere with clathrin-dependent trafficking. | drugbank.comnih.govuspharmacist.comresearchgate.net |

Modulation of Host Cellular Pathways

In addition to its direct antiviral actions, Umifenovir also modulates host cellular pathways, which contributes to its broad-spectrum activity. These host-targeting effects include influencing the immune response and interfering with cellular processes that viruses exploit for their own replication.

Umifenovir exhibits significant immunomodulatory properties. wikipedia.orgpreprints.org It has been shown to stimulate the immune system by inducing the production of interferons, which are key signaling proteins in the innate antiviral response. uspharmacist.commdpi.com Studies in mice have demonstrated that interferon induction can be noted as early as 16 hours after administration and can remain at high levels for up to 48 hours. mdpi.com Furthermore, Umifenovir stimulates both cellular and humoral immune reactions. mdpi.com It has been reported to stimulate the phagocytic function of macrophages, which are crucial for clearing pathogens. umt.edu.pkmdpi.com In the context of Coxsackievirus B4 infection, Umifenovir was found to reduce the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10), which can be exploited by the virus. nih.gov

The ability of Umifenovir to insert itself into cellular and viral membranes allows it to interfere with critical lipid-protein interactions necessary for the viral life cycle. drugbank.com This mechanism is based on the compound's hydrophobic nature. drugbank.com For some viruses, such as those in the Flaviviridae family, replication occurs in a specialized subcellular compartment known as the membranous web. drugbank.com The formation and function of this web depend on specific lipid-protein interactions that can be hindered by Umifenovir. drugbank.com This interference can disrupt not only viral entry but also later stages of the viral life cycle, such as the assembly of new virus particles, which for some viruses is contingent on the proper assembly of lipoproteins. drugbank.com

| Mechanism | Host Pathway/Cell Type | Observed Effect | References |

|---|---|---|---|

| Interferon Induction | Host Immune System | Stimulates the production of interferons, key antiviral cytokines. | uspharmacist.commdpi.com |

| Macrophage Activation | Macrophages | Stimulates the phagocytic function of macrophages. | umt.edu.pkmdpi.com |

| Cytokine Modulation | Immune Cells | Downregulates the production of IL-10 during certain viral infections. | nih.gov |

| Interference with Lipid-Protein Interactions | Cellular Membranes | Disrupts the formation of viral replication compartments (e.g., membranous web) and may hinder viral assembly. | drugbank.com |

Direct Virucidal Effects

Preclinical evidence suggests that Umifenovir possesses direct virucidal properties, meaning it can directly act against virus particles. drugbank.com This activity is partly attributed to the molecule's physicochemical characteristics. As a hydrophobic, indole-based molecule, Umifenovir can interact directly with the lipid envelope of enveloped viruses. drugbank.comresearchgate.net It is capable of forming aromatic stacking interactions with specific amino acid residues, such as tyrosine and tryptophan, which can be found within viral glycoproteins involved in cellular recognition and fusion. drugbank.com These interactions can disrupt the integrity of the viral envelope, contributing to a direct antiviral effect. drugbank.com

Inhibition of Viral Replication Cycle Stages (Molecular Level)

The primary and most extensively studied mechanism of Umifenovir is its ability to inhibit the viral replication cycle, particularly the crucial early step of viral entry into the host cell. wikipedia.orgncats.io

Inhibition of Virus-Cell Fusion: Umifenovir is classified as a viral fusion inhibitor. ncats.ioclinicaltrials.gov It targets the process of membrane fusion between the viral envelope and the host cell's plasma or endosomal membranes, effectively blocking viral entry. newdrugapprovals.orgwikipedia.orgumt.edu.pk

Influenza Virus: In the case of influenza viruses, Umifenovir interacts specifically with the hemagglutinin (HA) glycoprotein on the viral surface. nih.govpreprints.orgmdpi.com This interaction stabilizes the HA trimer, preventing the pH-dependent conformational change that is essential for the fusion of the viral and endosomal membranes following viral entry into the cell via endocytosis. nih.govumt.edu.pkmdpi.com By preventing this fusogenic transition, the viral genome is unable to enter the host cell cytoplasm, thus aborting the infection. wikipedia.org Instances of resistance to Umifenovir in influenza viruses have been linked to a single mutation in the HA2 subunit of hemagglutinin, reinforcing the importance of this interaction for the drug's mechanism. drugbank.com

Hepatitis C Virus (HCV) and Flaviviruses: A similar mechanism has been observed with other viruses. For HCV, Umifenovir interacts with the viral envelope protein, leading to the inhibition of membrane fusion events. nih.govbiorxiv.org It has also demonstrated efficacy against medically important flaviviruses, such as Zika virus (ZIKV), West Nile virus (WNV), and tick-borne encephalitis virus (TBEV), by interfering with critical steps in the virus-cell interaction. nih.govmdpi.com

Coronaviruses: The spike (S) protein of SARS-CoV-2 shares structural similarities with the influenza HA protein. biorxiv.org Molecular dynamics studies suggest that the spike glycoprotein is a target for Umifenovir, which is thought to inhibit the fusion between the viral membrane and the host cell membrane, analogous to its action against influenza. biorxiv.orgnih.gov

Inhibition of Post-Entry and Replication Stages: Beyond blocking entry, Umifenovir may also interfere with later stages of the viral life cycle. drugbank.com Its ability to interact with both lipids and proteins allows it to disrupt intracellular processes essential for viral propagation. microbiologyresearch.org

Picornaviruses: For some non-enveloped viruses like foot-and-mouth disease virus (FMDV), Umifenovir has been shown to inhibit viral RNA genome replication. microbiologyresearch.org This indicates a mechanism of action that is independent of the fusion inhibition seen with enveloped viruses and may involve the disruption of intracellular membranes that serve as scaffolds for viral replication complexes. microbiologyresearch.org

Flaviviruses: The replication of certain viruses, such as those in the Flaviviridae family, occurs within a specialized subcellular compartment known as the membranous web. drugbank.com The formation of this web relies on specific lipid-protein interactions that may be hindered by Umifenovir. drugbank.com Additionally, studies on Zika virus have shown that Umifenovir can inhibit viral protein synthesis. caymanchem.com

The broad-spectrum activity of Umifenovir is highlighted by its demonstrated in vitro efficacy against a diverse array of viruses.

Table 1: In Vitro Antiviral Activity of Umifenovir Against Various Viruses

| Virus | Cell Line | Measurement | Result | Reference(s) |

|---|---|---|---|---|

| H5N1 Influenza | Not specified | IC₅₀ | 30 µg/mL | caymanchem.comcaymanchem.com |

| SARS-CoV-2 | Not specified | IC₅₀ | 3.537 µM | caymanchem.comcaymanchem.com |

| Hepatitis C Virus (HCV) pseudoparticles | Huh7 | IC₅₀ | 6 µg/mL | caymanchem.comcaymanchem.com |

| Zika Virus (ZIKV) | Vero | EC₅₀ | 10.57 ± 0.74 µM | nih.govmdpi.com |

| West Nile Virus (WNV) | Vero | EC₅₀ | 19.16 ± 0.29 µM | nih.govmdpi.com |

| Tick-borne Encephalitis Virus (TBEV) | Vero | EC₅₀ | 13.25 ± 1.13 µM | nih.gov |

| Influenza A Viruses (clinical isolates 2012-2014) | MDCK | EC₅₀ | 8.4 ± 1.1 to 17.4 ± 5.4 µM | nih.gov |

| Highly Pathogenic Avian A(H5N1) Viruses | Not specified | EC₅₀ | 7.2 to 23.0 µM | mdpi.com |

Pharmacokinetics and Metabolism Studies Non Human and in Vitro Systems

Absorption, Distribution, Excretion (ADE) in Preclinical Animal Models

Studies on the parent compound, Umifenovir, provide foundational knowledge for the expected pharmacokinetic profile of its deuterated analogue. Umifenovir is rapidly absorbed following oral administration and distributed to various organs and tissues. mdpi.com Preclinical studies in animal models such as mice and ferrets have been conducted to understand its behavior in vivo. caymanchem.com

The primary route of elimination for Umifenovir is through the feces, with a significant portion excreted as the unchanged parent drug. nih.gov Approximately 38.9% of an administered dose is excreted in the bile, while a very small fraction (0.12%) is excreted via the kidneys. drugbank.com The total amount of the parent drug and its metabolites found in urine is less than 1% of the initial dose. nih.govdrugbank.com While specific ADE parameters for Umifenovir-d6 are not available, its profile is expected to be similar, though the rate of metabolism and subsequent excretion may be altered by the deuterium (B1214612) substitution.

Table 1: Pharmacokinetic Parameters of Umifenovir in Preclinical and Human Studies

| Parameter | Finding | Species/System | Citation |

|---|---|---|---|

| Absorption (Tmax) | 0.65 - 1.8 hours | Human | nih.govnewdrugapprovals.org |

| Peak Plasma Conc. (Cmax) | 415 - 467 ng/mL | Human | mdpi.comnih.gov |

| Elimination Half-Life | 17 - 21 hours | Human | nih.gov |

| Route of Elimination | Primarily feces (~40% unchanged) | Human | nih.govdrugbank.com |

| Oral Clearance | 99 ± 34 L/h | Human | nih.govdrugbank.com |

| Antiviral Activity (in vivo) | Reduces lung lesions | Ferrets | caymanchem.com |

Metabolic Profiling and Pathway Elucidation

The metabolism of Umifenovir is extensive and has been characterized in various studies, providing a framework for understanding the metabolic fate of Umifenovir-d6. nih.govdrugbank.com

Umifenovir undergoes significant metabolism in the body, with approximately 33 distinct metabolites identified in human plasma, urine, and feces. nih.govdrugbank.com The principal metabolic transformations are Phase I reactions, including sulfoxidation, N-demethylation, and hydroxylation. nih.govnewdrugapprovals.org These are followed by Phase II conjugation reactions, resulting in sulfate (B86663) and glucuronide metabolites. drugbank.com In plasma, the most prominent metabolites are designated as M5, M6-1, and M8. drugbank.comnewdrugapprovals.org

Specific metabolic studies for Umifenovir-d6 have not been reported. However, it is anticipated that it would generate a similar array of metabolites as the parent compound. The key difference would lie in the rate of formation of certain metabolites due to the deuterium labeling, particularly those resulting from N-demethylation.

Table 2: Major Metabolites of Umifenovir

| Metabolite | Location Found | Metabolic Pathway | Citation |

|---|---|---|---|

| M5 | Plasma | Phase I | drugbank.comnewdrugapprovals.org |

| M6-1 | Plasma | Phase I | drugbank.comnewdrugapprovals.org |

| M8 | Plasma | Phase I | drugbank.comnewdrugapprovals.org |

| M10 | Feces | Phase I | nih.govdrugbank.com |

| Sulfate Conjugates | Urine | Phase II | nih.govdrugbank.com |

| Glucuronide Conjugates | Urine | Phase II | nih.govdrugbank.com |

The biotransformation of Umifenovir is mediated by several key enzyme systems located primarily in the liver and intestines. drugbank.commedsafe.govt.nz The Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of drugs, plays a central role. acnp.orgnews-medical.net Specifically, CYP3A4 is the primary enzyme involved in the Phase I metabolism of Umifenovir. drugbank.comnewdrugapprovals.org

Other enzyme systems also contribute, including the flavin-containing monooxygenase (FMO) family and the UDP-glucuronosyltransferase (UGT) family, particularly UGT1A9 and UGT2B7, which are responsible for the Phase II glucuronidation reactions. drugbank.com These same enzyme systems are expected to be responsible for the metabolism of Umifenovir-d6.

Table 3: Enzyme Systems Involved in Umifenovir Metabolism

| Enzyme Family | Specific Enzyme(s) | Metabolic Phase | Citation |

|---|---|---|---|

| Cytochrome P450 | CYP3A4 (primary) | Phase I | drugbank.comnewdrugapprovals.org |

| Flavin-containing Monooxygenase | FMO | Phase I | drugbank.com |

| UDP-glucuronosyltransferase | UGT1A9, UGT2B7 | Phase II | drugbank.com |

The substitution of hydrogen atoms with deuterium, a stable, heavier isotope, is a key feature of Umifenovir-d6. unam.mxwikipedia.org This substitution can significantly alter the pharmacokinetic profile of a drug due to the deuterium kinetic isotope effect (KIE). wikipedia.orgnih.gov The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond, requiring more energy to break. nih.govjuniperpublishers.com

As a result, metabolic reactions that involve the cleavage of a C-H bond can be slowed down when deuterium is present at that position. juniperpublishers.com Umifenovir-d6 is deuterated at the dimethylamino group. caymanchem.com Since N-demethylation is a known metabolic pathway for Umifenovir, the presence of deuterium at this site is expected to decrease the rate of this specific reaction. nih.govdrugbank.com This can lead to several potential outcomes:

Metabolic Shunting: With one metabolic pathway slowed, the drug's metabolism may shift to alternative pathways, such as sulfoxidation or hydroxylation, potentially altering the proportion of different metabolites. nih.govjuniperpublishers.com

This strategic deuteration is a tool used in drug discovery to optimize metabolic properties, potentially improving a drug's safety and efficacy profile. nih.govhyphadiscovery.com

Tissue Distribution Studies (Non-Human)

Research on the parent compound, Umifenovir, indicates that it is rapidly and widely distributed to various organs and tissues following administration. mdpi.com While specific studies mapping the tissue distribution of Umifenovir-d6 are not available, general principles from studies with other deuterated compounds suggest it would be successfully incorporated into various tissues. nih.gov For instance, PET imaging studies with other antiviral agents in animal models like rodents and non-human primates have been used to visualize biodistribution and pharmacokinetic properties in vivo, a technique that could be applied to Umifenovir-d6. mdpi.com Studies with the antiviral favipiravir (B1662787) in mice have detailed its distribution into different tissues after oral administration, providing a model for how such investigations could be conducted. biorxiv.org

Advanced Analytical Methodologies for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Quantitation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of umifenovir, offering high sensitivity and selectivity. In this context, Umifenovir-d6 (hydrochloride) is indispensable as an internal standard. caymanchem.comcaymanchem.com

Method Development and Validation for Umifenovir and Umifenovir-d6 (hydrochloride)

The development of robust LC-MS/MS methods for umifenovir quantification involves meticulous optimization of chromatographic conditions and mass spectrometric parameters. mdpi.comresearchgate.net For instance, a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilized a C18 column for the analytical separation of umifenovir and an internal standard. mdpi.com The mobile phase typically consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) acetate (B1210297), delivered at a specific flow rate to achieve optimal separation within a short run time. mdpi.com

Key aspects of method validation, following international guidelines, include establishing linearity, accuracy, precision, and stability to ensure reliable and reproducible results. researchgate.net For example, one method demonstrated linearity over a concentration range of 1.32 to 625 ng/mL in plasma samples. mdpi.com The precision of such methods is confirmed by intraday and interday variations, which should fall within acceptable limits, typically less than 15%. researchgate.net

The mass spectrometric detection is often performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. For umifenovir, a common transition monitored is m/z 477.05 → 279.02. mdpi.com The use of a deuterated internal standard like Umifenovir-d6 is crucial to correct for variations in sample preparation and instrument response. caymanchem.comcaymanchem.comteagasc.ie

Table 1: Example of UPLC-MS/MS Method Parameters for Umifenovir Quantitation

| Parameter | Condition |

|---|---|

| Chromatography System | ACQUITY UPLC H-class system mdpi.com |

| Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) mdpi.com |

| Mobile Phase | Acetonitrile:15 mM ammonium acetate (80:20, v/v) mdpi.com |

| Flow Rate | 0.3 mL/min mdpi.com |

| Column Temperature | 40 °C mdpi.com |

| Autosampler Temperature | 10 °C mdpi.com |

| Total Run Time | 2.5 min mdpi.com |

| Mass Spectrometer | ACQUITY triple quadrupole detector (TQD) mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

| MRM Transition (Umifenovir) | 477.05 → 279.02 mdpi.com |

| Internal Standard | Ibrutinib (or Umifenovir-d6) mdpi.com |

Application of Umifenovir-d6 (hydrochloride) as an Internal Standard in Biological Matrices (Non-Human Samples)

In research settings involving non-human biological matrices such as rat plasma, Umifenovir-d6 (hydrochloride) is the preferred internal standard for quantifying umifenovir. caymanchem.commdpi.com Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. caymanchem.com This co-elution and similar ionization efficiency allow for accurate correction of any analyte loss during sample processing and instrumental analysis, thereby improving the accuracy and precision of the quantification. caymanchem.com

The use of a stable isotope-labeled internal standard like Umifenovir-d6 is particularly advantageous as it minimizes the matrix effects that can suppress or enhance the analyte signal in complex biological samples. caymanchem.com For instance, in a study assessing the bioavailability of a new umifenovir formulation in rats, a UPLC-MS/MS method employing an internal standard was successfully used to quantify umifenovir in plasma samples. mdpi.com

High-Resolution Mass Spectrometry for Metabolite and Impurity Identification

High-resolution mass spectrometry (HRMS) is a powerful technique for the identification and structural elucidation of unknown compounds, such as metabolites and impurities of umifenovir. researchgate.netrjsvd.com HRMS instruments, like time-of-flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown molecule. americanpharmaceuticalreview.com

In the context of umifenovir research, HRMS combined with liquid chromatography (LC-HRMS) has been employed to identify its transformation products and metabolites in various environmental and biological samples. researchgate.netresearchgate.net This approach allows for the reliable detection and identification of analytes even in complex matrices. rjsvd.com For example, a study using electrospray ionization high-resolution mass spectrometry (ESI HRMS) successfully identified several bromine-containing transformation products of umifenovir. researchgate.net The accurate mass data obtained from HRMS, in conjunction with fragmentation patterns from tandem mass spectrometry (MS/MS), provides a high degree of confidence in the proposed structures of the identified metabolites and impurities. americanpharmaceuticalreview.com

Table 2: Characteristics of Umifenovir and its Metabolites Identified by HRMS

| Analyte | Elemental Composition | m/z | Error (ppm) | m/z of Product Ions |

|---|---|---|---|---|

| Umifenovir | C22H26BrN2O3S | 477.0856 | 2.9 | 278.9888 (80); 293.9763 (70) |

| Metabolite I | C15H18BrN2O3 | 385.0767 | 2.5 | 293.9763 (95); 295.9911 (100) |

| Metabolite II | C22H26BrN2O4S | 479.0651 | 3.1 | 278.9887 (60); 293.9760 (30) |

| Metabolite III | C22H24BrN2O4S | 493.0807 | 3.2 | 278.9874 (50); 293.9750 (25) |

Data adapted from a study on the determination of umifenovir and its metabolites. researchgate.net

Chromatographic Separations (e.g., UPLC, RP-HPLC) in Research Settings

Chromatographic techniques, particularly Ultra-Performance Liquid Chromatography (UPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are fundamental in the analytical workflow for umifenovir research. mdpi.comresearchgate.net These methods are used for the separation, identification, and quantification of umifenovir and its related compounds. rjptonline.orgplos.org

UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. mdpi.comnih.gov A UPLC-MS/MS method for umifenovir quantification in plasma samples achieved a total run time of just 2.5 minutes, demonstrating the efficiency of this technique. mdpi.com

RP-HPLC is also widely used for the analysis of umifenovir in bulk drug and pharmaceutical formulations. researchgate.netrjptonline.orgrjptonline.org In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. rjptonline.orgplos.org Method development in RP-HPLC involves optimizing the mobile phase composition (e.g., acetonitrile and a buffer), flow rate, and detection wavelength to achieve the desired separation and sensitivity. researchgate.net For instance, one RP-HPLC method for umifenovir estimation used a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer, with UV detection at 265 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., Metabolites, Conformational Studies of Analogues)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules, including umifenovir metabolites and analogues. hyphadiscovery.commdpi.com While mass spectrometry provides information on molecular weight and elemental composition, NMR provides detailed information about the connectivity of atoms within a molecule, allowing for the unambiguous determination of its structure. mdpi.comoxinst.com

In drug metabolism studies, NMR is used to identify the exact structure of metabolites, which can be crucial for understanding the biotransformation pathways of a drug. hyphadiscovery.com Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed to piece together the molecular structure. hyphadiscovery.comoxinst.com For example, the structural elucidation of novel metabolites often involves isolating the compound and then subjecting it to a battery of NMR experiments to determine the positions of metabolic modifications. nih.gov The use of high-field NMR instruments equipped with cryoprobes can enable the analysis of very small amounts of material, which is often a limiting factor in metabolite identification studies. hyphadiscovery.com

Other Spectroscopic Techniques (e.g., UV-Spectrophotometry) in Research

UV-Visible spectrophotometry is a simple, cost-effective, and readily available technique that can be used for the quantitative analysis of umifenovir in research settings, particularly for bulk drug and pharmaceutical formulations. rjptonline.orgjddtonline.info The method is based on the principle that the drug absorbs light in the UV-Visible region of the electromagnetic spectrum. rjptonline.org

For the development of a UV-spectrophotometric method for umifenovir, a suitable solvent is chosen in which the drug is soluble and exhibits a characteristic absorption maximum (λmax). rjptonline.orgjddtonline.info For example, methods have been developed using methanol (B129727) and ethanol (B145695) as solvents, with the λmax for umifenovir being observed around 223 nm and 260 nm, respectively. rjptonline.orgjddtonline.info The method is validated for parameters such as linearity, precision, and accuracy to ensure its suitability for routine analysis. jddtonline.info While not as selective or sensitive as LC-MS/MS, UV-spectrophotometry can be a valuable tool for preliminary analysis and quality control purposes in research. rjptonline.org

Preclinical Antiviral Efficacy and Spectrum in Vitro and Animal Models

Breitband-antivirale Aktivität in Zellkulturen

In-vitro-Studien haben die Hemmwirkung von Umifenovir auf ein breites Spektrum von Viren bestätigt, was seine Nützlichkeit bei der Bekämpfung verschiedener viraler Infektionen unterstreicht. nih.govnih.gov

Umifenovir zeigt eine robuste Aktivität gegen zahlreiche Influenzavirus-Stämme. nih.gov Es ist wirksam gegen alle antigenen Subtypen des menschlichen Influenza-A-Virus, einschließlich Stämmen, die gegen andere Virostatika wie Rimantadin und Oseltamivir resistent sind, sowie gegen Influenza-B- und -C-Viren. nih.gov Die antivirale Aktivität erstreckt sich auch auf aviäre Influenzaviren mit den Hämagglutinin-Typen H5, H6 und H9. nih.gov

Tabelle 1: In-vitro-Wirksamkeit von Umifenovir gegen Influenzavirus-Stämme Die folgenden Daten fassen die 50 %ige Hemmkonzentration (IC50) oder die 50 %ige wirksame Konzentration (EC50) von Umifenovir gegen verschiedene Influenzastämme zusammen.

| Virusstamm | Zelltyp | Wirksamkeitsmessung | Ergebnis |

| Influenza A/H5N1 | Nicht spezifiziert | IC50 | 30 µg/ml |

Umfangreiche In-vitro-Forschung hat die Wirksamkeit von Umifenovir gegen ein breites Spektrum von Coronaviren nachgewiesen, darunter sowohl saisonale humane Coronaviren als auch hochpathogene Stämme. nih.govresearchgate.netdoaj.orgersnet.orgnih.gov Studien haben gezeigt, dass Umifenovir die Replikation mehrerer Coronaviren in einer dosisabhängigen Weise hemmt. nih.gov

Bei dem saisonalen Coronavirus HCoV-OC43 wurde in Vero-E6-Zellen eine 50 %ige wirksame Konzentration (EC50) von 9,0 ± 0,4 µM festgestellt. nih.govresearchgate.netnih.gov In ähnlicher Weise wurde für HCoV-229E in denselben Zellen eine EC50 von 10,0 ± 0,5 µM berichtet. nih.govresearchgate.netnih.gov Eine andere Studie, die einen MTT-Viabilitätsassay verwendete, schätzte die EC50-Werte auf 5,9 µg/ml für HCoV-OC43 und 6,5 µg/ml für HCoV-229E. ersnet.org

Gegen SARS-CoV unterdrückte Umifenovir in einer Konzentration von 90 µM die Plaquebildung in CMK-AH-1-Zellen signifikant. nih.govresearchgate.netnih.gov Eine separate Analyse ergab, dass eine Konzentration von 50 µg/ml eine 52,7 %ige Hemmung der Virusausbeute erreichte. ersnet.org

Die Aktivität gegen SARS-CoV-2 wurde ebenfalls umfassend untersucht, wobei die EC50-Werte je nach Assay, Virusstamm und Zeitpunkt der Medikamentengabe zwischen 9,0 ± 0,4 µM und 46 ± 9,6 µM lagen. nih.govresearchgate.netersnet.orgnih.gov In Vero-CCL81-Zellen lagen die EC50-Werte für SARS-CoV-2 zwischen 15,37 ± 3,6 und 28,0 ± 1,0 µM. nih.govresearchgate.netnih.gov Darüber hinaus unterdrückten Konzentrationen von 21–36 µM die SARS-CoV-2-Virustiter in den ersten 24 Stunden nach der Infektion signifikant. nih.govnih.gov

Tabelle 2: In-vitro-Wirksamkeit von Umifenovir gegen Coronaviren Die folgenden Daten fassen die 50 %ige wirksame Konzentration (EC50) von Umifenovir gegen verschiedene Coronaviren in Zellkultur-Assays zusammen.

| Virus | Zelltyp | EC50 |

| SARS-CoV-2 | Vero CCL81 | 15,37 ± 3,6 bis 28,0 ± 1,0 µM |

| SARS-CoV | CMK-AH-1 | Signifikante Hemmung bei 90 µM |

| HCoV-OC43 | Vero E6 | 9,0 ± 0,4 µM |

| HCoV-229E | Vero E6 | 10,0 ± 0,5 µM |

Die breite antivirale Aktivität von Umifenovir erstreckt sich auf eine Vielzahl anderer Viren. nih.govnih.gov

Hepatitis-C-Virus (HCV): Umifenovir hemmt den Eintritt von HCV-Pseudopartikeln in Huh-7-Zellen. nih.gov

Zika-Virus (ZIKV): Die Verbindung hat in vitro eine erhebliche antivirale Aktivität gegen ZIKV gezeigt, mit EC50-Werten zwischen 10,57 ± 0,74 und 19,16 ± 0,29 µM, obwohl die Wirksamkeit stark vom Zelltyp abhängig war. nih.gov

Ebola-Virus: Umifenovir wird als wirksam gegen das Ebola-Virus beschrieben. nih.gov

Lassa-Virus: Es wurden keine spezifischen In-vitro-Wirksamkeitsdaten für Umifenovir gegen das Lassa-Virus in den überprüften Forschungsarbeiten gefunden.

Herpes-Simplex-Virus (HSV): Umifenovir wird als wirksam gegen Herpesviren aufgeführt. nih.gov Eine Studie verwies auf seine Aktivität gegen Herpes-Simplex-Virus Typ II (HSV-2) in einem Mausmodell. nih.gov

Chikungunya-Virus (CHIKV): Die Verbindung zeigte eine starke hemmende Aktivität gegen die Replikation des Chikungunya-Virus.

Adenovirus: Umifenovir zeigt eine potente antivirale Aktivität gegen Adenoviren. nih.govnih.gov

Respiratorisches Synzytial-Virus (RSV): Es wurde berichtet, dass Umifenovir eine breite antivirale Wirkung gegen RSV hat. nih.govnih.gov

In-vivo-antivirale Wirksamkeit in Tiermodellen

Die antivirale Wirksamkeit von Umifenovir wurde in mehreren Tiermodellen untersucht, die wichtige Aspekte menschlicher Virusinfektionen nachbilden. nih.gov

Nagetiermodelle wurden verwendet, um die In-vivo-Wirksamkeit von Umifenovir zu bewerten. In einem Mausmodell für eine Infektion mit dem Hantaan-Virus zeigte Umifenovir eine bemerkenswerte Wirksamkeit. nih.gov Eine weitere Studie an Mäusen untersuchte die Wirksamkeit von Umifenovir bei der Behandlung von post-influenzalen Komplikationen, insbesondere bei einer durch Staphylococcus aureus verursachten Lungenentzündung nach einer Infektion mit dem California 2009 A(H1N1)-Stamm. researchgate.net Obwohl der syrische Hamster als Modell für SARS-CoV-2-Infektionen verwendet wurde, konzentrierten sich die verfügbaren Studien hauptsächlich auf die Bewertung anderer antiviraler Wirkstoffe. nih.govbiorxiv.orgnih.gov

Frettchen gelten als Goldstandardmodell für die Untersuchung von Influenza-Infektionen beim Menschen, da sie eine ähnliche Krankheitspathologie aufweisen. nih.govnih.govresearchgate.netfrontiersin.org In einem Frettchenmodell für Influenza-Infektionen wurde gezeigt, dass die Verabreichung von Umifenovir die Bildung von influenza-induzierten Lungenläsionen reduziert. Frettchen wurden auch ausgiebig als Modell für SARS-CoV-2-Infektionen und zur Bewertung der Wirksamkeit von Virostatika eingesetzt. nih.govresearchgate.netnih.gov Die verfügbaren Studien in diesen Modellen konzentrierten sich jedoch auf andere antivirale Wirkstoffe, und es wurden keine spezifischen Daten zur Wirksamkeit von Umifenovir gegen SARS-CoV-2 bei Frettchen identifiziert. nih.govresearchgate.net

Tabelle der erwähnten Verbindungen

| Verbindungsname |

| Umifenovir |

| Umifenovir-d6 (hydrochlorid) |

| Rimantadin |

| Oseltamivir |

| Hydroxychloroquin |

| Ribavirin |

| Favipiravir (B1662787) |

| Azathioprin |

| Lopinavir (B192967) |

| Ritonavir |

| Emtricitabin |

| Tenofovir |

| GS-621763 |

| GS-441524 |

| Remdesivir |

| Baloxavir |

| Zanamivir |

| Peramivir |

| Laninamivir |

| Amantadin |

| Ingavirin |

| Tamiflu |

| Verdinexor |

| Methylprednisolon |

| Molnupiravir |

| LHF-535 |

Synergistic Effects with Other Antiviral Compounds (Preclinical Combinatorial Studies)

The strategy of combining antiviral drugs with different mechanisms of action is a cornerstone of modern virology, aiming to achieve greater efficacy, reduce the likelihood of resistant viral strains emerging, and potentially lower the required doses of individual drugs, thereby minimizing toxicity. Preclinical research has explored the utility of Umifenovir-d6 (hydrochloride) in such combination regimens, primarily against respiratory viruses like influenza and SARS-CoV-2.

In Vitro Studies

A significant body of in vitro research has been conducted to map the synergistic interactions of umifenovir with other antiviral compounds. These studies typically involve treating virus-infected cell cultures with various concentrations of the drugs, both individually and in combination, to assess the impact on viral replication.

Against SARS-CoV-2, a notable study identified several synergistic combinations involving umifenovir. nih.govbiorxiv.orgnih.govresearchgate.net When paired with the broad-spectrum antiparasitic drug nitazoxanide, umifenovir exhibited a significant synergistic effect in inhibiting the virus. nih.govbiorxiv.orgnih.govresearchgate.net This particular combination was highlighted as one of the most promising synergistic pairings in the study. nih.govbiorxiv.orgnih.govresearchgate.net Further research also pointed to synergistic activity when umifenovir was combined with mefloquine, amodiaquine, emetine, or lopinavir against SARS-CoV-2. nih.gov

In the context of influenza virus, preclinical cell culture experiments have suggested that umifenovir can act synergistically with adamantanes, ribavirin, and neuraminidase inhibitors. nih.gov These findings indicate that combining umifenovir with antivirals that target different stages of the influenza virus life cycle could be a viable strategy for enhancing therapeutic outcomes.

The table below summarizes key findings from these in vitro combinatorial studies.

| Combination Compound | Target Virus | Model System | Observed Effect |

| Nitazoxanide | SARS-CoV-2 | Cell Culture | Synergistic nih.govbiorxiv.orgnih.govresearchgate.net |

| Mefloquine | SARS-CoV-2 | Cell Culture | Synergistic nih.gov |

| Amodiaquine | SARS-CoV-2 | Cell Culture | Synergistic nih.govbiorxiv.orgnih.govresearchgate.net |

| Emetine | SARS-CoV-2 | Cell Culture | Synergistic nih.gov |

| Lopinavir | SARS-CoV-2 | Cell Culture | Synergistic nih.gov |

| Adamantanes | Influenza Virus | Cell Culture | Synergistic nih.gov |

| Ribavirin | Influenza Virus | Cell Culture | Synergistic nih.gov |

| Neuraminidase Inhibitors | Influenza Virus | Cell Culture | Synergistic nih.gov |

Animal Model Studies

While in vitro studies provide a foundational understanding of drug-drug interactions, animal models are indispensable for evaluating the efficacy and physiological effects of combination therapies in a living organism. However, there is a limited amount of published research on the synergistic effects of Umifenovir-d6 (hydrochloride) in combination with other antivirals in animal models.

Some preclinical research in animal models has been conducted for influenza, suggesting that combination therapies involving umifenovir could lead to improved survival rates and reduced viral loads in the lungs. nih.gov These studies, while promising, underscore the need for more extensive research in this area to fully elucidate the in vivo potential of these antiviral combinations. Further investigations are required to confirm the synergistic effects observed in vitro and to establish the optimal drug ratios and therapeutic windows for these combinations in animal models of viral diseases.

Resistance Mechanisms Molecular and Cellular Research

Development of Umifenovir Resistance in Viral Strains (In Vitro Passaging Studies)

The development of viral resistance to umifenovir through in vitro studies appears to be a challenging and lengthy process, indicating a high barrier to resistance. In vitro experiments involving the serial passaging of influenza virus in the presence of the drug have shown that resistance mutations emerge only after a significant number of passages. researchgate.net

Specifically, studies have demonstrated that for influenza virus, resistance-conferring mutations began to appear after 15 consecutive passages in cell culture with the drug present. researchgate.net This suggests that the virus does not readily develop resistance to umifenovir's mechanism of action. Furthermore, clinical studies have supported this high resistance threshold, showing that a standard 5-day course of umifenovir therapy did not result in the emergence of drug-resistant viral variants. nih.gov The collective data from both laboratory and clinical settings suggest that the development of resistance to umifenovir is an infrequent event. nih.govnih.gov

Molecular Basis of Resistance (e.g., Viral Protein Mutations)

The molecular underpinnings of umifenovir resistance are primarily associated with specific mutations in the viral proteins it targets. For influenza A virus, umifenovir's antiviral action involves inhibiting the membrane fusion step, which is mediated by the hemagglutinin (HA) protein. drugbank.comnewdrugapprovals.org Consequently, resistance is conferred by mutations that alter the drug's binding site on this protein.

Research has consistently identified the HA2 subunit of the influenza hemagglutinin as the locus for resistance mutations. researchgate.netdrugbank.com Umifenovir is thought to bind to a small cavity within the HA protein, stabilizing its pre-fusion conformation and preventing the pH-induced conformational changes necessary for viral entry. mdpi.com Mutations in the amino acid residues that form this binding pocket can reduce the drug's binding affinity, thereby conferring resistance. Molecular docking and mass spectrometry analyses have helped to pinpoint the binding region within the HA2 subunit that is also known to contain resistance mutations. researchgate.net

Specific amino acid substitutions have been identified in umifenovir-resistant influenza strains generated in vitro. These mutations are key to understanding the structural basis of resistance.

| Virus | Mutated Protein | Amino Acid Substitutions | Reference |

| Influenza A Virus | Hemagglutinin (HA), HA2 Subunit | K51N | researchgate.net |

| Influenza A Virus | Hemagglutinin (HA) | T107I | mdpi.com |

| Influenza A Virus | Hemagglutinin (HA) | R153I | mdpi.com |

This table presents specific mutations identified in laboratory-generated umifenovir-resistant influenza virus strains.

Cross-Resistance Profiles with Other Antivirals (In Vitro)

An important aspect of umifenovir's antiviral profile is its activity against viral strains that are resistant to other classes of antiviral drugs. In vitro studies have shown that umifenovir generally does not share cross-resistance with major anti-influenza agents like neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers (e.g., rimantadine).

Umifenovir has demonstrated efficacy against influenza A virus strains that are resistant to both rimantadine (B1662185) and oseltamivir. nih.govresearchgate.net This is attributed to its distinct mechanism of action, which targets viral entry and fusion rather than the neuraminidase enzyme or the M2 protein. nih.govnewdrugapprovals.org This lack of cross-resistance makes umifenovir a potential therapeutic option when other antivirals are ineffective due to resistance. While some influenza A viruses carry the S31N mutation in their M2 genes, conferring resistance to adamantanes like rimantadine, umifenovir's activity remains unaffected. nih.gov

| Antiviral Drug | Cross-Resistance with Umifenovir | Mechanism of Other Drug | Reference |

| Oseltamivir | No | Neuraminidase Inhibitor | nih.govresearchgate.net |

| Rimantadine | No | M2 Ion Channel Blocker | nih.govresearchgate.net |

This table summarizes the in vitro cross-resistance profile of umifenovir with other common antiviral agents.

Computational Chemistry and Structural Biology Approaches

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For Umifenovir, docking studies have been crucial in identifying its binding sites on various viral proteins.

Research has shown that Umifenovir can target the hemagglutinin (HA) protein of the influenza virus, stabilizing its pre-fusion conformation and thereby inhibiting the fusion of the viral envelope with the endosomal membrane. mdpi.commdpi.com Docking studies have identified a hydrophobic cavity in the HA stem region as the binding site. mdpi.comnih.gov Similarly, in the context of SARS-CoV-2, computational approaches predicted that Umifenovir binds to the S2 subunit of the Spike protein, a region analogous to the HA stem. nih.govnih.gov This binding is thought to prevent the conformational changes necessary for viral entry. nih.gov

Binding affinity, often expressed as a docking score or binding free energy (ΔG) in kcal/mol, quantifies the strength of the interaction. Lower (more negative) values indicate stronger binding. Docking studies have calculated binding affinities for Umifenovir against various viral targets, with values differing based on the specific protein and software used. For instance, studies have reported binding affinities for Umifenovir against SARS-CoV-2's main protease (Mpro) and Spike protein, with values in the range of -4.5 to -8.35 kcal/mol. biorxiv.orgbanglajol.info One study comparing Umifenovir with Dexamethasone against a SARS-CoV-2 target found the binding free energy (ΔGbind) for Umifenovir to be -76.12 ± 1.12 kJ/mol. nih.gov

| Target Protein | Virus | Predicted Binding Affinity (kcal/mol) | Docking Software |

|---|---|---|---|

| Hemagglutinin (HA) | Influenza Virus | - | - |

| Spike Protein (S2 subunit) | SARS-CoV-2 | - | CHARMM nih.gov |

| Spike Protein (S1 subunit) | SARS-CoV-2 Variants | Variable (e.g., Alpha, Gamma) researchgate.net | - |

| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | -8.35 biorxiv.org | AutoDock biorxiv.org |

| Receptor-Binding Domain (RBD)/ACE2 Interface | SARS-CoV-2 | - | - |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. Computationally, this involves designing and evaluating new derivatives in silico to predict their efficacy.

For Umifenovir, computational SAR studies have been employed to design novel analogues with potentially improved antiviral activity and solubility. nih.govnih.govacs.org By modifying specific parts of the Umifenovir scaffold, such as the C-4 and C-6 positions of the indole (B1671886) ring, researchers have explored how these changes affect binding to targets like the SARS-CoV-2 Spike protein. nih.govdigitellinc.com For example, one study designed forty-five new derivatives, synthesized them, and evaluated their activity against SARS-CoV-2 variants. digitellinc.com The computational part of this research, which included molecular docking and machine learning models, helped to prioritize the most promising candidates for synthesis. digitellinc.com These studies often reveal that specific hydrophobic and hydrogen-bonding interactions are critical for activity. Docking of these derivatives has shown key hydrogen bond interactions with residues like L947 and L776 and hydrophobic interactions with N1023 and T1027 in the S2 subunit. digitellinc.com

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time, offering insights into the stability of the complex and the conformational changes that may occur. diva-portal.orgresearchgate.net

MD simulations have been used to analyze the stability of Umifenovir when bound to viral proteins like the SARS-CoV-2 Spike protein and its interface with the human ACE2 receptor. nih.govtaylorandfrancis.comtandfonline.com These simulations, often run for nanoseconds, confirm whether the binding pose predicted by docking is stable. nih.govtandfonline.com The results can reveal that the ligand induces structural rigidity in the target protein, which in the case of viral fusion proteins, can restrict the conformational rearrangements needed for membrane fusion. nih.gov Analysis of MD trajectories allows for the calculation of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which quantify the stability of the complex and the flexibility of its components, respectively. tandfonline.com Such simulations have been crucial in proposing that Umifenovir stabilizes the viral glycoprotein (B1211001), thereby inhibiting virus entry. nih.govtaylorandfrancis.com

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of a molecule with high accuracy. mdpi.comrsc.org These calculations provide information on molecular orbital energies (HOMO/LUMO), charge distribution, and reactivity, which are fundamental to understanding drug-target interactions. mdpi.comtandfonline.com

For molecules like Umifenovir, QM calculations can elucidate the electronic features that contribute to its binding capabilities, such as aromatic stacking interactions. drugbank.com DFT can be used to optimize the molecule's geometry, calculate vibrational frequencies, and generate molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule that are available for interaction. rsc.orgtandfonline.com While specific DFT studies on Umifenovir-d6 are not widely published, the methodology is broadly applied to drug molecules to understand their intrinsic chemical properties. rsc.orgresearchgate.net These methods are computationally intensive but offer a level of detail about electronic structure that classical methods like molecular mechanics cannot provide. mdpi.com

Deuteration Effects on Molecular Conformation and Dynamics (Computational Insights)

Deuteration is the replacement of a hydrogen atom with its heavier isotope, deuterium (B1214612). This substitution can have significant effects on a drug's properties, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. informaticsjournals.co.in

Computationally, the effects of deuteration can be modeled to predict changes in molecular behavior. The primary effect is the kinetic isotope effect (KIE), where the stronger C-D bond slows down metabolic reactions that involve the cleavage of this bond, potentially increasing the drug's half-life. informaticsjournals.co.intandfonline.com Computationally, this can be studied by modeling the drug's interaction with metabolic enzymes like cytochrome P450. tandfonline.com

Beyond metabolism, deuteration can subtly alter non-covalent interactions, such as hydrogen bonds (or deuterium bonds). mdpi.com The X-D bond (where X is a heteroatom like O or N) is slightly shorter and stronger than the corresponding X-H bond, which can lead to changes in the geometry and strength of hydrogen bonding networks at the receptor binding site. mdpi.com Computational studies on other deuterated molecules have shown that these changes can either increase or decrease binding affinity, making the outcome highly system-dependent. irb.hr For Umifenovir-d6, deuteration at the dimethylaminomethyl group could potentially influence its pKa and interactions within the binding pocket. While experimental data on Umifenovir-d6 is scarce, computational models predict that such isotopic substitution can alter molecular vibrations and, to a lesser extent, molecular volume and lipophilicity, which may collectively influence its pharmacodynamic profile. mdpi.comirb.hrajchem-a.com

Target Identification and Interaction Site Mapping (Computational and Experimental)

Identifying the biological target of a drug and mapping the precise interaction site are critical steps in understanding its mechanism of action. This is often achieved by combining computational predictions with experimental validation. researchgate.net

For Umifenovir, its broad-spectrum activity initially suggested multiple mechanisms, including membrane disruption. nih.gov However, a combination of computational modeling and experimental work has pinpointed specific viral proteins as direct targets. pnas.org For influenza, in silico docking predicted a binding site on HA, which was later confirmed by X-ray crystallography of the Umifenovir-HA co-complex. pnas.org This structural data provided definitive proof of the binding site and mechanism of fusion inhibition. pnas.org

For SARS-CoV-2, a similar path was followed. Initial docking studies and pharmacophore mapping suggested a binding site on the S2 segment of the Spike protein. nih.gov This computational hypothesis was later supported by experimental evidence, including proteolysis-coupled mass spectrometry and mutational studies, which confirmed the location of the binding site in a cavity between two protomers. researchgate.net This synergy between computational prediction and experimental validation provides a powerful workflow for drug discovery and mechanism elucidation. researchgate.netnla.gov.au

Drug Interaction Studies Mechanistic and Preclinical

In Vitro Drug-Drug Interaction Studies (e.g., Cytochrome P450 Inhibition/Induction Profiling)

In vitro studies and metabolic profiling have identified the key enzymatic pathways involved in the biotransformation of Umifenovir. The primary enzymes responsible for its metabolism belong to the Cytochrome P450 (CYP) family, with CYP3A4 being the principal isoenzyme involved. drugbank.comnih.govwikipedia.org Additionally, flavin-containing monooxygenase (FMO) and UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9 and UGT2B7, play a role in its metabolism. drugbank.comnih.gov

Umifenovir itself can act as an inhibitor of certain metabolic enzymes. probes-drugs.org It has demonstrated strong inhibitory effects on UGT1A9 and UGT2B7. drugbank.com The potential for Umifenovir to act as a perpetrator or victim in drug-drug interactions is significant, particularly when co-administered with other drugs that are substrates, inhibitors, or inducers of CYP3A4. drugbank.comchemisgroup.us For instance, co-administration with strong CYP3A4 inducers like Rifampicin can increase the metabolism of Umifenovir, potentially reducing its efficacy. drugbank.com Conversely, combining it with CYP3A4 inhibitors such as Ritonavir or Saquinavir can decrease its metabolism, leading to higher plasma concentrations. drugbank.com

The following table summarizes the known and predicted in vitro interactions of Umifenovir with the Cytochrome P450 system.

| Interacting Drug/Substance | CYP Enzyme | Effect on Umifenovir | Effect of Umifenovir on Interacting Drug |

|---|---|---|---|

| Rifampicin | CYP3A4 (Inducer) | Increased metabolism | Data not available |

| Rifapentine | CYP3A4 (Inducer) | Increased metabolism | Data not available |

| Apalutamide | CYP3A4 (Inducer) | Decreased serum concentration | Data not available |

| Dexamethasone | CYP3A4 (Inducer) | Increased metabolism | Data not available |

| Ritonavir | CYP3A4 (Inhibitor) | Increased serum concentration | Data not available |

| Saquinavir | CYP3A4 (Inhibitor) | Decreased metabolism | Data not available |

| Amiodarone | CYP3A4 (Inhibitor) | Decreased metabolism | Data not available |

| Amprenavir | CYP3A4 (Inhibitor) | Decreased metabolism | Data not available |

| Aprepitant | CYP3A4 (Inhibitor) | Decreased metabolism | Data not available |

| Darunavir | CYP3A4 (Inhibitor) | Decreased metabolism | Data not available |

| Roxadustat | CYP2C8 (Substrate) | Data not available | Decreased metabolism |

| Ibuprofen | CYP2C9 (Substrate) | Data not available | Decreased metabolism |

| Indomethacin | CYP2C9 (Substrate) | Data not available | Decreased metabolism |

| Haloperidol | CYP2D6 (Substrate) | Data not available | Increased serum concentration |

Mechanistic Insights into Combinatorial Therapies (e.g., effect on target pathways)

The broad-spectrum antiviral activity of Umifenovir stems from its dual mechanism of action, making it a strong candidate for combinatorial therapies. nih.gov It functions as both a direct-acting antiviral (DAA) by inhibiting viral entry and a host-targeting agent (HTA) by modulating host cellular pathways. nih.govnih.gov This multifaceted approach allows for synergistic effects when combined with antivirals that have different mechanisms of action.

A primary mechanism of Umifenovir is the inhibition of membrane fusion between the viral envelope and the host cell membrane. wikipedia.orgmdpi.com It interacts with viral glycoproteins, such as the hemagglutinin of the influenza virus or the spike protein of SARS-CoV-2, preventing the conformational changes required for fusion. biorxiv.orgresearchgate.netnih.gov This action blocks the virus from entering the host cell. medchemexpress.com

In combinatorial therapy, this entry-inhibition mechanism can be paired with drugs that target post-entry viral processes. For example, a study on SARS-CoV-2 suggested that combining Umifenovir with Favipiravir (B1662787), a drug that inhibits the viral RNA-dependent RNA polymerase (RdRP) and thus blocks replication, results in greater antiviral activity than either drug alone. biorxiv.org This combination effectively targets two distinct and critical stages of the viral life cycle: entry and replication. biorxiv.org

Furthermore, Umifenovir exhibits immunomodulatory effects, which contribute to its therapeutic potential in combination regimens. wikipedia.orguspharmacist.com It has been shown to induce interferon production and stimulate macrophage activity. wikipedia.orgmdpi.com A recent study on Coxsackievirus B4 (CVB4) infection provided novel insights into its host-targeting mechanism. nih.gov The study revealed that Umifenovir epigenetically targets the Interleukin-10 (IL-10) pathway. nih.gov It was found that CVB4 infection promotes its own replication by activating IL-10 expression through the formation of a specific chromatin loop involving the IL-10 gene promoter. nih.gov Umifenovir treatment was shown to abolish this chromatin interaction, leading to reduced IL-10 expression and subsequent inhibition of CVB4 replication. nih.gov This discovery of a novel epigenetic mechanism highlights how Umifenovir can control viral infections by modulating host gene expression, providing a strong rationale for its use in therapies targeting host-pathogen interactions. nih.gov

Research Challenges and Future Directions

Optimization of Deuterated Analogue Synthesis for Enhanced Purity and Yield

Future research must focus on developing more efficient and selective synthetic methodologies. This includes exploring novel catalytic systems and enzymatic processes that can facilitate deuterium (B1214612) incorporation with high precision. simsonpharma.com The financial sustainability of producing deuterated active pharmaceutical ingredients (APIs) is a significant consideration, making the development of cost-effective synthetic strategies a critical goal. nih.gov Furthermore, ensuring the stability of the deuterium label throughout the synthetic process and subsequent storage is essential to maintain the desired pharmacological profile. tandfonline.com

Key Synthetic Challenges:

| Challenge | Description |

| Cost of Starting Materials | Deuterated precursors and reagents are often expensive and not widely available. tandfonline.com |

| Synthesis Selectivity | Achieving precise deuterium placement without affecting other parts of the molecule can be difficult. tandfonline.com |

| Isotopic Purity | Ensuring a high percentage of deuterium incorporation at the target site is crucial for consistent biological effects. musechem.com |

| Yield Optimization | Multi-step syntheses can lead to low overall yields, impacting the economic feasibility of large-scale production. bioscientia.de |

| Analytical Characterization | Standard analytical techniques may be insufficient to precisely determine the location and quantity of deuterium. nih.gov |

Further Elucidation of Undiscovered Molecular Mechanisms of Action

While the parent compound, Umifenovir, is known to inhibit viral entry and fusion, the full spectrum of its molecular mechanisms, and by extension those of its deuterated analogues, may not be completely understood. nih.gov The subtle structural change of deuterium substitution can sometimes lead to unexpected pharmacological effects beyond improved metabolic stability. nih.gov

Future investigations should employ a range of advanced techniques to uncover any novel mechanisms of action for Umifenovir-d6. This could involve detailed structural biology studies, such as co-crystallography with viral and host proteins, to identify new binding interactions. nih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of the drug-target complex at an atomic level. hkust.edu.hk A deeper understanding of how Umifenovir-d6 interacts with cellular pathways is crucial for predicting its efficacy and potential side effects. mdpi.com The ultimate goal is to build a comprehensive picture of the drug's activity, which can inform the development of next-generation antivirals. nih.gov

Development of Advanced Preclinical Models for Broader Viral Spectrum

The broad-spectrum antiviral activity of Umifenovir against various RNA viruses is a key attribute. unesp.br To fully assess the potential of Umifenovir-d6, it is essential to utilize and develop advanced preclinical models that can evaluate its efficacy against a wider range of viral pathogens, including emerging and drug-resistant strains. plos.orgnih.gov